molecular formula C19H22ClN3O3S B424991 N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Cat. No.: B424991
M. Wt: 407.9g/mol
InChI Key: FJNDRKXDMDYBFR-UHFFFAOYSA-N
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Description

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 5-chloro-2-methylphenyl group. This can be achieved through a nucleophilic substitution reaction where 1-(5-chloro-2-methylphenyl)piperazine is formed.

    Introduction of the Benzenesulfonamide Group: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of a piperazine ring and a benzenesulfonamide moiety, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)22-9-11-23(12-10-22)19(24)14-21-27(25,26)17-5-3-2-4-6-17/h2-8,13,21H,9-12,14H2,1H3

InChI Key

FJNDRKXDMDYBFR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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